N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2,4-difluoro-N-methylbenzamide
Description
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2,4-difluoro-N-methylbenzamide is a heterocyclic compound featuring a triazolopyridazine core fused with an azetidine ring and substituted with a tert-butyl group. The benzamide moiety is modified with 2,4-difluoro and N-methyl substituents, enhancing its electronic and steric properties.
Properties
IUPAC Name |
N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-2,4-difluoro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N6O/c1-20(2,3)19-24-23-16-7-8-17(25-28(16)19)27-10-13(11-27)26(4)18(29)14-6-5-12(21)9-15(14)22/h5-9,13H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTYGCUAWKWOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2,4-difluoro-N-methylbenzamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structural features of this compound, including the triazole and pyridazine rings, suggest diverse mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core fused to an azetidine ring and a difluorobenzamide moiety. The presence of the tert-butyl group enhances its lipophilicity and stability. The overall structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in various metabolic pathways. For instance, it could target kinases or proteases that play critical roles in cell signaling and proliferation.
- Receptor Modulation: It may bind to G-protein coupled receptors (GPCRs) or ion channels, influencing signal transduction pathways that are vital for cellular communication and function.
- Nucleic Acid Interaction: The compound might interfere with DNA or RNA processes, potentially inhibiting replication or transcription.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds within the triazolopyridazine class. For example:
| Compound | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| 1 | E. coli | 32 µg/mL | |
| 2 | S. aureus | 16 µg/mL | |
| 3 | C. albicans | 64 µg/mL |
These findings suggest that modifications in the structure can significantly impact the antimicrobial efficacy.
Anti-Cancer Activity
Research has indicated that triazolopyridazines can exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth:
The inhibition of these kinases could lead to reduced tumor proliferation and improved therapeutic outcomes in cancer treatment.
Case Studies
- In Vivo Studies: A study involving a mouse model demonstrated that administration of a related triazolopyridazine compound resulted in significant tumor regression compared to control groups. The compound was well tolerated at doses up to 100 mg/kg without notable toxicity.
- In Vitro Assays: Cell line studies showed that compounds with similar structures induced apoptosis in cancer cells through activation of caspase pathways, highlighting their potential as anti-cancer agents.
Comparison with Similar Compounds
Key Observations :
- The 2,4-difluoro-N-methylbenzamide in the target compound introduces electron-withdrawing effects, which may influence binding affinity compared to the chromane carboxamide in or the oxadiazole in .
Physicochemical and Spectroscopic Properties
NMR Analysis ()
NMR studies of triazolopyridazine derivatives reveal that substituents alter chemical shifts in regions A (positions 39–44) and B (positions 29–36). For example:
ADMET Predictions ()
Compounds with larger substituents (e.g., tert-butyl) typically exhibit higher logP values, suggesting increased lipophilicity and membrane permeability. The target compound’s molecular weight (~442 Da) aligns with drug-like properties, though the trifluoromethyl group in may enhance metabolic resistance .
Toxicity Considerations ()
While heterocyclic amines like IQ (imidazo[4,5-f]quinoline) are carcinogenic, the triazolopyridazine core in the target compound lacks the conjugated aromatic system required for intercalation or direct DNA damage. This structural distinction may reduce genotoxic risks compared to IQ-type compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
